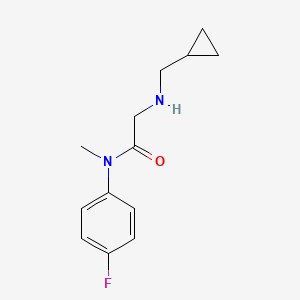![molecular formula C16H22N2O3 B7590346 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one, also known as PIMB or Diazepam Prodrug, is a benzodiazepine derivative that has gained attention in the field of medicinal chemistry due to its potential application as an anxiolytic agent. This compound is a prodrug of diazepam, a well-known benzodiazepine drug used for the treatment of anxiety and other related disorders. PIMB has been found to have improved pharmacokinetic properties compared to diazepam, making it a promising candidate for further investigation.
Mechanism of Action
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one acts as a prodrug of diazepam, which is a positive allosteric modulator of the GABA-A receptor. Diazepam enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a reduction in anxiety and other related symptoms.
Biochemical and Physiological Effects
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been found to have improved pharmacokinetic properties compared to diazepam, including higher bioavailability and longer half-life. This makes it a promising candidate for further investigation as an anxiolytic agent. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has also been found to have lower toxicity compared to diazepam, making it a safer alternative for use in the clinic.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one in lab experiments is its improved pharmacokinetic properties, which allows for more accurate dosing and reduces the need for frequent administration. However, one limitation of using 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one is the need for deprotection prior to use, which can add an extra step to the experimental process.
Future Directions
There are several future directions for the investigation of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one. One potential application is in the treatment of anxiety disorders, where 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one could be used as a safer and more effective alternative to current anxiolytic drugs. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one could also be investigated for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant activity in animal models. Further studies could also investigate the potential use of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one in other neurological disorders, such as depression and insomnia.
Synthesis Methods
The synthesis of 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one involves the reaction of 4-(propan-2-yloxymethyl)benzoic acid with 1,4-diazepane-5-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then deprotected to yield 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been studied extensively for its potential application as an anxiolytic agent. In preclinical studies, 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has been found to exhibit anxiolytic effects in animal models of anxiety. 1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant activity in animal models.
properties
IUPAC Name |
1-[4-(propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(2)21-11-13-3-5-14(6-4-13)16(20)18-9-7-15(19)17-8-10-18/h3-6,12H,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIDYUMVFBOUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)C(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)

![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)

![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)
